N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

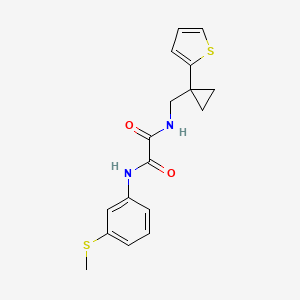

Chemical Structure: The compound is an oxalamide derivative featuring a 3-(methylthio)phenyl group at the N1 position and a (1-(thiophen-2-yl)cyclopropyl)methyl moiety at the N2 position (Fig. 1). Its molecular formula is C₁₉H₁₈N₂O₂S₂, with a molecular weight of 386.5 g/mol . The cyclopropane ring introduces steric constraints, while the thiophene and methylthio groups contribute to electronic and lipophilic properties.

Properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-22-13-5-2-4-12(10-13)19-16(21)15(20)18-11-17(7-8-17)14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTPLSNZKZLRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multi-step organic reactions. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction is a notable example . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Key Features :

- Cyclopropane : Enhances structural rigidity and may influence binding affinity in biological systems.

- Thiophene : A sulfur-containing heterocycle that can participate in π-π stacking interactions.

Structural Analogues of Oxalamides

The following table compares the target compound with structurally related oxalamides:

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing vs. The methoxy group in Compound No. 1770 is electron-donating, which may reduce oxidative metabolism.

- Heterocyclic Moieties: Thiophene (target compound) vs. pyridine (No. 1770): Thiophene’s sulfur atom may improve solubility in nonpolar environments, while pyridine’s nitrogen enables hydrogen bonding.

Physicochemical Properties :

- Lipophilicity : The methylthio group in the target compound increases logP compared to methoxy or hydroxy substituents in analogues .

- Melting Points : Compound 1c has a high melting point (260–262°C) due to strong intermolecular forces from halogenated substituents . Data for the target compound is unavailable.

Metabolism and Toxicity :

- FAO/WHO reports indicate that oxalamides with methylthio , methoxy , or pyridinyl groups undergo similar metabolic pathways (e.g., hydrolysis and oxidation) .

- The NOEL (No-Observed-Effect Level) for Compounds No. 1769 and 1770 is 100 mg/kg bw/day, suggesting a high safety margin for structurally related oxalamides .

Biological Activity

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that combines a methylthio group, a thiophene moiety, and an oxalamide structure. This unique combination endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C17H18N2O2S2

- Molecular Weight : 346.5 g/mol

- CAS Number : 1207052-08-1

- IUPAC Name : N'-(3-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide

The compound's structure includes a phenyl ring substituted with a methylthio group, linked to an oxalamide functional group, which is further connected to a cyclopropyl moiety substituted with a thiophene ring. This arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

- Tyrosinase Inhibition : Compounds with structural similarities have been shown to inhibit tyrosinase, an enzyme critical for melanin production in melanogenesis. This inhibition can lead to reduced pigmentation and has implications for skin-lightening agents .

- Antioxidant Activity : The presence of thiophene and methylthio groups suggests potential antioxidant properties, which can scavenge free radicals and reduce oxidative stress in cells .

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that derivatives of oxalamide compounds can exhibit cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy .

Study 1: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of several oxalamide derivatives on tyrosinase activity. The results demonstrated that certain analogs significantly inhibited tyrosinase, showcasing IC50 values lower than those of established inhibitors like kojic acid. The docking simulations supported these findings by indicating strong binding affinities to the active site of tyrosinase .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of compounds similar to this compound. The study employed DPPH and ABTS radical scavenging assays, revealing that these compounds effectively reduced radical levels, thereby indicating their potential as therapeutic agents against oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Tyrosinase Inhibition (IC50 µM) | Antioxidant Activity (DPPH Scavenging %) | Cytotoxicity (IC50 µM, Cell Line) |

|---|---|---|---|

| Compound A | 15 | 85 | 25 (HeLa) |

| Compound B | 10 | 90 | 30 (MCF7) |

| N1-(3-methylthio)phenyl-N2-((1-thiophen-2-yl)cyclopropyl)methyl)oxalamide | TBD | TBD | TBD |

Note: TBD = To Be Determined in ongoing studies.

Q & A

Q. Key Parameters :

- Temperature Control : Low temperatures (0–5°C) prevent side reactions during coupling .

- Stoichiometry : Excess oxalyl chloride (1.2–1.5 eq.) ensures complete conversion of amines.

- Purification : HPLC or column chromatography resolves stereoisomers (e.g., diastereomeric mixtures in ) .

Which analytical techniques are essential for confirming the structural integrity of this compound?

Basic Research Focus

Critical methods include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry :

- HPLC Purity Analysis : Ensures >95% purity, critical for biological assays .

Table 1 : Representative Analytical Data from Analogous Compounds

| Technique | Key Observations (Example) | Source |

|---|---|---|

| H NMR | Methylthio peak at δ 2.27 ppm | |

| HRMS | [M+H]+: 305.1090 (Calc. 305.1102) | |

| HPLC | 95% purity (λ = 254 nm) |

How can stereochemical challenges during synthesis be addressed, particularly for cyclopropane-containing intermediates?

Advanced Research Focus

Cyclopropane rings (e.g., (1-(thiophen-2-yl)cyclopropyl)methyl group) introduce stereochemical complexity:

- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts to control cyclopropane geometry .

- Chromatographic Separation : Reverse-phase HPLC resolves diastereomers (e.g., reports 1:1 mixtures purified to >90% purity) .

- Dynamic NMR : Monitors conformational flexibility of cyclopropane rings at varying temperatures .

How should researchers resolve contradictions in reported biological activity data for oxalamide derivatives?

Advanced Research Focus

Discrepancies may arise from:

- Purity Variability : Impurities >5% (e.g., dimeric byproducts in ) skew bioassay results. Validate via HPLC before testing .

- Structural Isomerism : Undetected stereoisomers (e.g., ) can exhibit divergent activities. Use chiral columns for separation .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .

What are the pharmacological applications of structurally related oxalamide compounds?

Basic Research Focus

Analogous compounds demonstrate:

- Antiviral Activity : CD4-binding HIV entry inhibitors (e.g., BNM-III-170 in ) .

- Enzyme Modulation : Inhibition of cytochrome P450 or stearoyl-CoA desaturase () .

- Ligand Design : Coordination with transition metals for catalytic applications () .

What strategies optimize multi-step synthesis yields for complex oxalamides?

Q. Advanced Research Focus

- Intermediate Characterization : Validate each step via H NMR and LC-MS to identify bottlenecks (e.g., ’s 35.7% yield due to side reactions) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

How does the electronic nature of substituents (e.g., methylthio vs. methoxy) impact reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.